molecular formula C26H21NO7 B2394910 Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951925-08-9

Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

Cat. No. B2394910
CAS RN: 951925-08-9
M. Wt: 459.454
InChI Key: TXCBZAPVWDFGFN-UHFFFAOYSA-N
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Description

Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H21NO7 and its molecular weight is 459.454. The purity is usually 95%.
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Scientific Research Applications

Functionalized 4H-1,2-Benzoxazine Derivatives : A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives was established, leading to the synthesis of 4H-1,2-benzoxazines with various electron-withdrawing substituents. These heterocycles can serve as potent intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

1,2,3-Benzotriazine 2-Oxides : N-oxidation of 4-methoxy-1,2,3-benzotriazine resulted in 2-oxides, which were further modified into 4-amino- and 4-hydrazine-derivatives. This demonstrates the chemical versatility of the methoxy group in synthetic organic chemistry (Boulton et al., 1988).

1-Methoxy-1H-Phenanthro[9,10-c][1,2]Oxazine Synthesis : The synthesis of 1-Methoxy-1H-phenanthro[9,10-c][1,2]oxazine from 10-(methoxyimino)phenanthren-9-one showcases the application of methoxy groups in the creation of complex aromatic systems with potential in various fields of chemical research (Nicolaides et al., 1996).

Antifolate Properties of Derivatives : The synthesis of a novel deazaaminopterin analogue demonstrated potent in vitro activities similar to methotrexate, with significant transport advantages for cell influx. This highlights the therapeutic potential of such compounds in medical research (Degraw et al., 1992).

Optical Isomers and CNS Activity : The preparation and study of optical isomers of 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine revealed that S isomers are significantly more potent in affecting the central nervous system than R isomers, indicating the importance of stereochemistry in drug design (Howe et al., 1976).

properties

IUPAC Name

methyl 4-[[9-(4-methoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-30-18-9-5-17(6-10-18)27-13-21-22(33-15-27)12-11-20-24(28)23(14-32-25(20)21)34-19-7-3-16(4-8-19)26(29)31-2/h3-12,14H,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCBZAPVWDFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

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